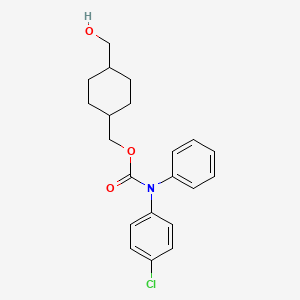
((1r,4r)-4-(Hydroxymethyl)cyclohexyl)methyl 4-chlorophenyl(phenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a cyclohexyl ring substituted with a hydroxymethyl group and a carbamate moiety attached to a chlorophenyl and phenyl group.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate typically involves multiple steps:
Formation of the Cyclohexyl Ring: The cyclohexyl ring can be synthesized through a Diels-Alder reaction, followed by hydrogenation.
Introduction of the Hydroxymethyl Group: The hydroxymethyl group can be introduced via a hydroxymethylation reaction using formaldehyde and a suitable catalyst.
Formation of the Carbamate Moiety: The carbamate group can be formed by reacting the hydroxymethylcyclohexyl intermediate with 4-chlorophenyl isocyanate and phenyl isocyanate under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of ((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate would involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems can be employed to streamline the process and reduce production costs.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxymethyl group can undergo oxidation to form a carboxylic acid.
Reduction: The carbamate moiety can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or hydrogenation with a palladium catalyst.
Substitution: Sodium hydroxide or other strong nucleophiles.
Major Products
Oxidation: Carboxylic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of ((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context.
Comparación Con Compuestos Similares
Similar Compounds
((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate: Unique due to its specific substitution pattern and combination of functional groups.
((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)urea: Similar structure but with a urea moiety instead of a carbamate.
((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)amide: Similar structure but with an amide moiety instead of a carbamate.
Uniqueness
The uniqueness of ((1r,4r)-4-(hydroxymethyl)cyclohexyl)methyl4-chlorophenyl(phenyl)carbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C21H24ClNO3 |
|---|---|
Peso molecular |
373.9 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)cyclohexyl]methyl N-(4-chlorophenyl)-N-phenylcarbamate |
InChI |
InChI=1S/C21H24ClNO3/c22-18-10-12-20(13-11-18)23(19-4-2-1-3-5-19)21(25)26-15-17-8-6-16(14-24)7-9-17/h1-5,10-13,16-17,24H,6-9,14-15H2 |
Clave InChI |
SOTUVEZYMKEAIA-UHFFFAOYSA-N |
SMILES canónico |
C1CC(CCC1CO)COC(=O)N(C2=CC=CC=C2)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[(1R,2S)-1-amino-2-hydroxypropyl]-5-fluorophenol](/img/structure/B13031603.png)
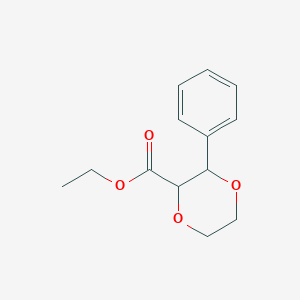
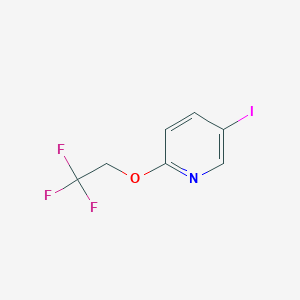
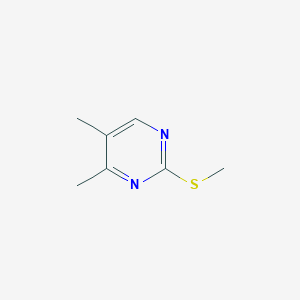
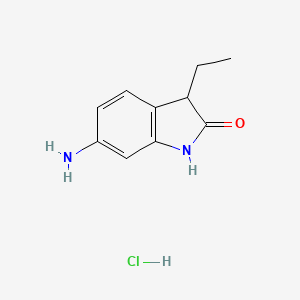
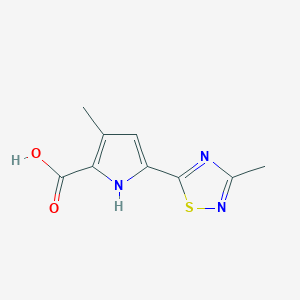
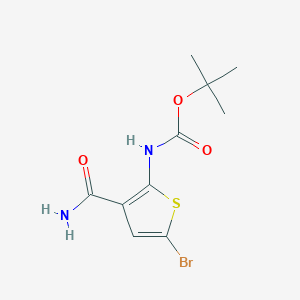

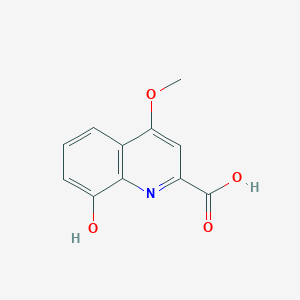
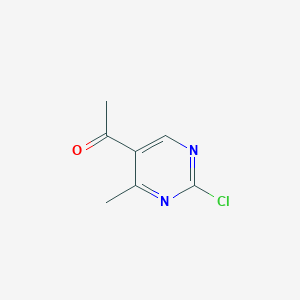
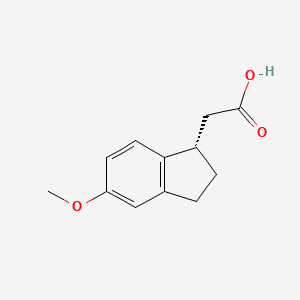
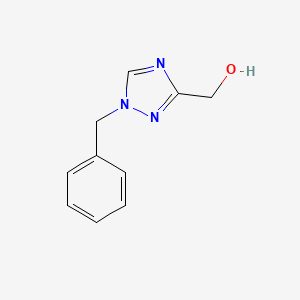
![(3-Iodo-5-(trifluoromethyl)-1H-pyrrolo[2,3-B]pyridin-2-YL)methanol](/img/structure/B13031673.png)

